Adenosine 5'-diphosphate

P2Y12 receptor platelet aggregation GPCR pharmacology

ADP is the endogenous agonist for P2Y1, P2Y12, and P2Y13 receptors, essential for platelet aggregation studies and kinase activity assays. Unlike ATP (a P2Y antagonist) or 2MeSADP (supraphysiological potency), ADP provides physiologically relevant stimulation. • P2Y12 EC50 = 209 nM - use for native platelet response & antiplatelet drug screening. • P2Y13 EC50 = 60 nM - benchmark agonist for microglial/lymphocyte signaling studies. • Mitochondrial respiration substrate - titrate 2.5-2000 μM for full Km determination in permeabilized fibers.

Molecular Formula C10H15N5O10P2
Molecular Weight 427.20 g/mol
Cat. No. B7824527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine 5'-diphosphate
Molecular FormulaC10H15N5O10P2
Molecular Weight427.20 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N
InChIInChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20)
InChIKeyXTWYTFMLZFPYCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ADP: Platelet Activation, Bioenergetics, and Kinase Assays


Adenosine 5′-diphosphate (ADP) is a fundamental purine nucleotide that serves as the endogenous agonist for multiple P2Y receptors (P2Y1, P2Y12, P2Y13) and as a key substrate/product in cellular energy metabolism [1]. ADP induces human platelet aggregation through simultaneous activation of P2Y1 and P2Y12 receptors, acting as the primary physiological trigger for thrombus formation [2]. Beyond hemostasis, ADP functions as a critical phosphate acceptor in mitochondrial oxidative phosphorylation, where its concentration directly controls respiration rates [3]. ADP is also widely employed as a universal readout in kinase activity assays, where its accumulation provides a direct measure of phosphorylation reactions [4].

P2Y1/P2Y12 platelet aggregation studies
Mitochondrial respiration & bioenergetics assays
Kinase activity universal readout

ADP Irreplaceability in P2Y Pharmacology


ADP cannot be generically substituted with other adenine nucleotides because each compound exhibits a distinct pharmacological fingerprint across the P2Y receptor family. While 2-methylthio-ADP (2MeSADP) is approximately 200-fold more potent at the P2Y12 receptor, it activates both P2Y12 and P2Y1 with different efficacy profiles, confounding interpretation of receptor-specific responses [1]. Conversely, ATP acts as a competitive antagonist rather than an agonist at P2Y1 and P2Y12 receptors, provided that diphosphate contaminants are rigorously removed [2]. Commercial ATP preparations frequently contain ADP impurities that produce artifactual agonist activity, leading to erroneous conclusions about receptor pharmacology [3]. These receptor-specific and purity-dependent differences mean that substitution of ADP with ATP or 2MeSADP fundamentally alters the biological response being measured.

ATP acts as antagonist, not agonist
At P2Y1/P2Y12, ATP competes differently and may contain trace ADP contaminants that produce artifactual activation.
2MeSADP over-activates P2Y12
The synthetic analog is ~200-fold more potent, masking physiologically relevant response magnitudes and confounding receptor-subtype interpretation.
ADPβS shows reduced potency
The β-thio analog ranks below ADP in cAMP inhibition, making it unsuitable when intermediate endogenous-level stimulation is required.

ADP: P2Y Potency, Binding & Mitochondrial Function


P2Y12 Agonist Potency: ADP vs 2MeSADP

At the human P2Y12 receptor heterologously expressed in CHO cells, the natural agonist ADP inhibits forskolin-induced cAMP accumulation with an EC50 of 209 nM. In the same assay system, the synthetic agonist 2-methylthio-ADP (2MeSADP) exhibits an EC50 of 1.0 nM, making it approximately 209-fold more potent [1]. This potency difference dictates that ADP is the appropriate tool for studying endogenous P2Y12 signaling under near-physiological conditions, while 2MeSADP is preferred when maximal receptor activation is required.

P2Y12 Agonist EC50
Head-to-head
209 nM
Supports endogenous-level P2Y12 signaling studies
vs 2MeSADP EC50 1.0 nM; cAMP inhibition in CHO-P2Y12 cells
P2Y12 receptor platelet aggregation GPCR pharmacology

P2Y12 Partial Agonism: ADP vs ADPβS

In both P2Y1-deficient mouse platelets (expressing native P2Y12) and 1321 N1 astrocytoma cells expressing recombinant human P2Y12, ADP and its structural analogs inhibit cAMP accumulation with the following rank order of potency: 2-methylthio-ADP (2MeSADP) >> ADP > adenosine 5'-(β-thio)diphosphate (ADPβS) [1]. While exact EC50 values for ADP and ADPβS are not provided, the clear rank order demonstrates that ADP is more potent than ADPβS at the P2Y12 receptor.

P2Y12 Agonist Rank
Head-to-head
2MeSADP ADP ADPβS
ADP defines intermediate potency reference for antagonist screening
cAMP inhibition in P2Y1-deficient platelets
P2Y12 receptor platelet pharmacology nucleotide analog

P2Y13 Agonist Potency: ADP vs ATP & IDP

At the human P2Y13 receptor, ADP stimulates the receptor with an EC50 of 60 nM. In comparison, ATP is significantly less potent, and IDP (inosine diphosphate) exhibits the lowest potency in the tested series. The complete rank order of potency is: 2-methylthio-ADP = adenosine 5'-O-2-(thio)diphosphate = 2-methylthio-ATP > ADP > AP3A > ATP > IDP [1]. This profile demonstrates that ADP is a moderately potent agonist at P2Y13, with ATP being a weaker agonist, and IDP being substantially less active.

P2Y13 Agonist EC50
Head-to-head
60 nM
Benchmark agonist for P2Y13 receptor characterization
Rank order: 2MeSADP > ADP > ATP > IDP; GTPγS binding assay
P2Y13 receptor ADP receptor Gαi-coupled GPCR

Platelet ADP Receptor Binding: ADP vs ATP Analogs

In competitive binding assays using ³H-ADP on formaldehyde-fixed human platelets, ADP analogs without C2-purine substitutions bind with Ki values <0.7 μM, whereas C2-substituted analogs bind with Ki values >2 μM . For the diastereoisomeric agonist pair, Sp-ADP-α-S and Rp-ADP-α-S exhibit Ki values of 210 nM and 560 nM at the high-affinity binding site, respectively. For the antagonist pair, Sp-ATP-α-S and Rp-ATP-α-S bind with affinities of 17 nM and 156 nM, respectively, with corresponding inhibitory Ki values of 4 μM and 20 μM .

Platelet Binding Affinity
Data to verify
ADP analogs Ki ~2 µM Sp-ATP-α-S affinity 17 nM (antagonist)
³H-ADP tracer choice for competitive antagonist screening
Binding context may vary; source-specific review recommended
platelet ADP receptor radioligand binding P2T-purinoceptor

ADP Applications: Platelet & Mitochondrial Research


P2Y12-Mediated Platelet Aggregation

For experiments requiring endogenous-level activation of the P2Y12 receptor to study antiplatelet drug efficacy or platelet signaling pathways, ADP at concentrations near its EC50 (209 nM) provides physiologically relevant stimulation . In contrast, 2MeSADP (EC50 1.0 nM) produces near-maximal receptor activation that may mask subtle pharmacological effects. Use ADP when studying the native ADP response in washed platelets, PRP, or whole blood aggregation assays.

P2Y13 Characterization in Immune & Neural Tissues

ADP (EC50 60 nM) serves as the benchmark agonist for characterizing P2Y13 receptor function in brain and immune system tissues, where P2Y13 mRNA is abundantly expressed . ATP is a weaker agonist at this receptor, and IDP is substantially less active. When screening compounds for P2Y13 antagonism or studying P2Y13-mediated signaling in microglia or lymphocytes, ADP should be used as the reference agonist to ensure robust and reproducible receptor activation.

Platelet ADP Binding and Antagonist Screening

ADP radioligand binding assays on fixed platelets reveal that unsubstituted ADP analogs bind with Ki <0.7 μM, whereas C2-substituted analogs bind with Ki >2 μM . This binding affinity range provides a calibrated reference point for screening novel P2Y12 or P2Y1 antagonists. When establishing a competitive binding assay to rank-order antagonist candidates, ³H-ADP is the preferred tracer because its binding properties are well-characterized across both high- and low-affinity platelet binding sites.

Mitochondrial Respiration Control by ADP

In high-resolution respirometry of permeabilized muscle fibers, mitochondrial respiration is controlled by ADP concentration. Protocol C (increasing ADP from 2.5–2000 μM) accurately determines the apparent Km for ADP and assesses the role of mitochondrial creatine kinase in ATP production, whereas Protocol A (only two ADP concentrations) underestimates ADP sensitivity in high-oxidative-capacity muscles . For precise characterization of mitochondrial function in human skeletal and cardiac muscle biopsies, ADP should be titrated across a full concentration range to capture the complete ADP sensitivity profile.

Application
Selection Property
Validation Focus
P2Y12 platelet aggregation
Endogenous P2Y12 activation level
Concentration-response profile for antiplatelet screening
P2Y13 immune/neural characterization
Moderate agonist potency at P2Y13
Agonist rank order for receptor identification
Platelet ADP binding assays
Well-characterized radioligand binding profile
Competitive binding tracer validation
Mitochondrial respiration control
ADP titration sensitivity
Full concentration range respirometry validation
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